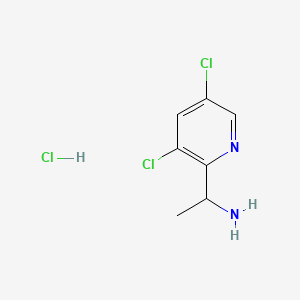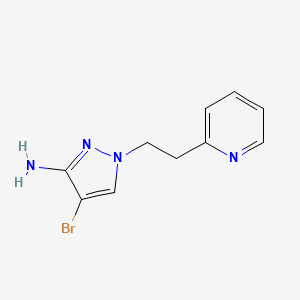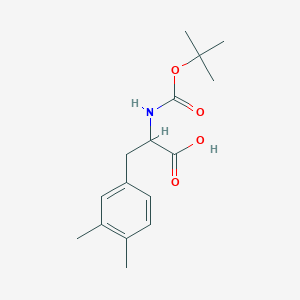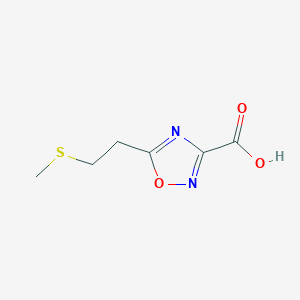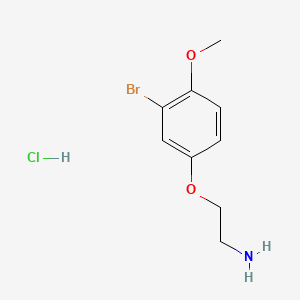![molecular formula C16H19ClN2O2S B15303594 4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)
4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a chloro group, and a sulfonamide group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps. One common method is the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to obtain 4-aminobiphenyl The sulfonamide group is introduced by reacting the amine with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chlorination and sulfonamide formation. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent-free methods and microwave irradiation techniques are also explored to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding biphenyl derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the chloro and amino groups can participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features but lacks the chloro and sulfonamide groups.
4-Chloro-N,N-diethyl-[1,1’-biphenyl]-4-amine: Similar structure but lacks the sulfonamide group.
4-Amino-4’-ethylbiphenyl: Similar structure but lacks the chloro and sulfonamide groups.
Uniqueness
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is unique due to the presence of both chloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C16H19ClN2O2S |
|---|---|
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
5-amino-2-(4-chlorophenyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O2S/c1-3-19(4-2)22(20,21)16-11-14(18)9-10-15(16)12-5-7-13(17)8-6-12/h5-11H,3-4,18H2,1-2H3 |
Clé InChI |
NHZJWQINPUTUBO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



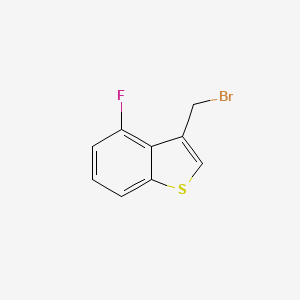




![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
